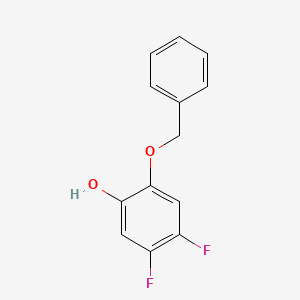

2-(Benzyloxy)-4,5-difluorophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Benzyloxy)phenol” is an organic compound used in the synthesis of 2-(benzyloxy)hydroquinone . It’s also used to prepare sequential polypeptides and acts as a pharmaceutical intermediate .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-4,5-difluorophenol” are not available, benzyloxy compounds are generally synthesized through the reaction of the parent phenol with benzyl chloride in the presence of a base .Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)phenol” consists of two phenyl rings connected by a benzyloxy group . The crystal system for this compound is monoclinic .Chemical Reactions Analysis

Benzyloxy compounds are known to undergo a variety of reactions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzyloxy halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)phenol” include a density of 1.2±0.1 g/cm3, boiling point of 335.5±17.0 °C at 760 mmHg, and a refractive index of 1.603 .Wissenschaftliche Forschungsanwendungen

Synthesis of Transition Metal Complexes

The compound can be used in the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands . These complexes have shown significant biological activities and are being researched for their potential applications in treating pathogenic deformities .

Antioxidant Activity

The synthesized compounds from “2-(Benzyloxy)-4,5-difluorophenol” have been found to possess antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases.

Antimicrobial Activity

These compounds have also demonstrated antimicrobial activities against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans . This suggests their potential use in the development of new antimicrobial agents.

Anti-inflammatory Activity

The compounds synthesized from “2-(Benzyloxy)-4,5-difluorophenol” have shown anti-inflammatory activities . This indicates their potential therapeutic applications in treating inflammatory diseases.

UV-Induced Benzyloxy Rotamerization

The compound has been used in studies investigating UV-induced benzyloxy rotamerization in ortho OH-substituted aryl Schiff bases . This is the first report on UV-induced conformational changes taking place in a benzyloxy fragment for a matrix-isolated compound .

Synthesis of Sequential Polypeptides

“2-(Benzyloxy)-4,5-difluorophenol” is used in the synthesis of sequential polypeptides . These polypeptides have numerous applications in biological research and drug development.

Synthesis of Multidentate Chelating Ligands

The compound is used as a reagent for the synthesis of multidentate chelating ligands . These ligands have applications in coordination chemistry and bioinorganic chemistry.

Pharmaceutical Intermediate

“2-(Benzyloxy)-4,5-difluorophenol” also acts as a pharmaceutical intermediate . It is used in the synthesis of various pharmaceutical compounds.

Safety and Hazards

Wirkmechanismus

Target of Action

Benzylic compounds are known to be reactive and can interact with a variety of biological targets .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.

Biochemical Pathways

Benzylic compounds can participate in various biochemical reactions, including oxidation and reduction . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.

Result of Action

The reactions that benzylic compounds undergo can lead to changes in their molecular structure, which can influence their interactions with biological targets and result in various cellular effects .

Eigenschaften

IUPAC Name |

4,5-difluoro-2-phenylmethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O2/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHKUBKDVYPIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2O)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4,5-difluorophenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl N-phenylcarbamate](/img/structure/B3001600.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)

![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)

![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)

![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B3001616.png)